rac-(R)-(1-allylpyrrolidin-2-yl)methanol
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Overview
Description
rac-®-(1-allylpyrrolidin-2-yl)methanol: is a chiral secondary alcohol with a pyrrolidine ring and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-®-(1-allylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine with allyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods: Industrial production of rac-®-(1-allylpyrrolidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-®-(1-allylpyrrolidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the allyl group to a propyl group.
Substitution: The hydroxyl group in rac-®-(1-allylpyrrolidin-2-yl)methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Derivatives with reduced allyl groups.
Substitution: Compounds with substituted hydroxyl groups.
Scientific Research Applications
rac-®-(1-allylpyrrolidin-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of rac-®-(1-allylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
rac-®-(1-allylpyrrolidin-2-yl)methanol can be compared with other similar compounds, such as:
rac-(S)-(1-allylpyrrolidin-2-yl)methanol: The enantiomer of the compound, which may have different biological activities and properties.
1-allylpyrrolidine: A related compound without the hydroxyl group, which may have different reactivity and applications.
2-allylpyrrolidine: A structural isomer with the allyl group in a different position, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(2R)-1-prop-2-enylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h2,8,10H,1,3-7H2/t8-/m1/s1 |
InChI Key |
KNHVARJOHSBMHG-MRVPVSSYSA-N |
Isomeric SMILES |
C=CCN1CCC[C@@H]1CO |
Canonical SMILES |
C=CCN1CCCC1CO |
Origin of Product |
United States |
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